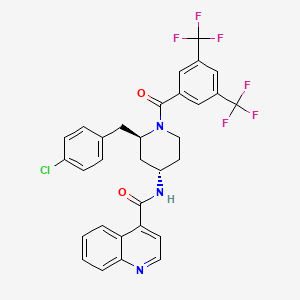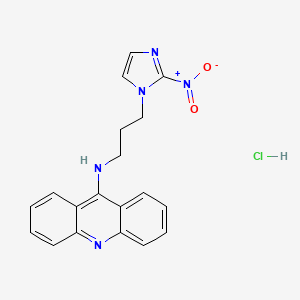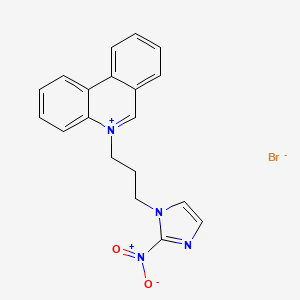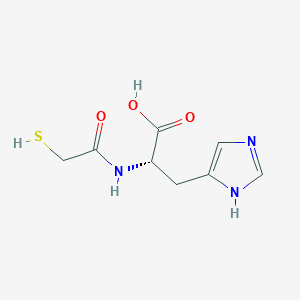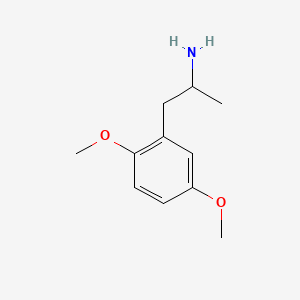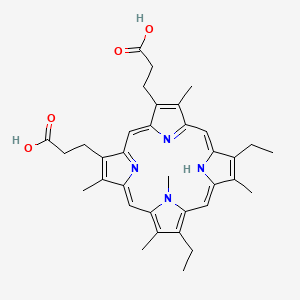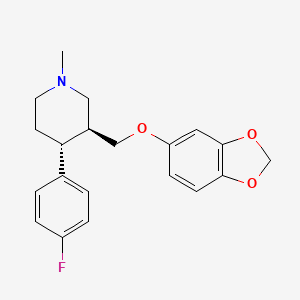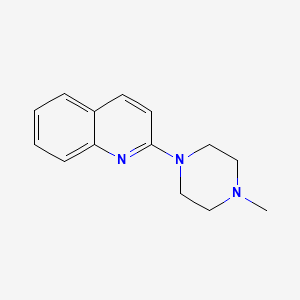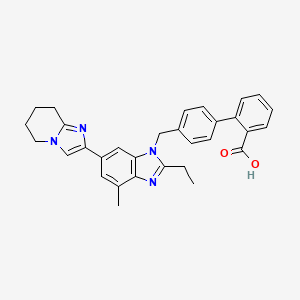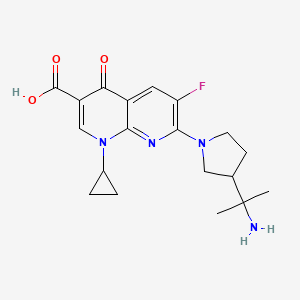
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-138312 is a small molecule drug developed by Pfizer Inc. It is a member of the fluoronaphthyridine class of compounds and functions as an inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making PD-138312 a potent antibacterial agent, particularly against gram-positive organisms .
Vorbereitungsmethoden
The synthesis of PD-138312 involves several steps, starting with the preparation of the core fluoronaphthyridine structure. The synthetic route typically includes:
Formation of the naphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: This step is usually achieved through electrophilic fluorination.
Attachment of the pyrrolidinyl group: This is done via nucleophilic substitution reactions.
Final modifications:
Industrial production methods for PD-138312 would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring compliance with regulatory standards.
Analyse Chemischer Reaktionen
PD-138312 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
PD-138312 has been extensively studied for its antibacterial properties. It has shown excellent in vitro activity against a wide range of bacterial species, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes . Its broad-spectrum activity makes it a valuable tool in both clinical and research settings.
Its ability to inhibit DNA gyrase and topoisomerase IV makes it a useful probe for investigating these essential bacterial processes .
Wirkmechanismus
PD-138312 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the supercoiled structure of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, PD-138312 disrupts DNA replication, leading to bacterial cell death .
The molecular targets of PD-138312 are the DNA gyrase and topoisomerase IV enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing the necessary reactions for DNA supercoiling .
Vergleich Mit ähnlichen Verbindungen
PD-138312 is similar to other fluoronaphthyridine compounds, such as PD-140248 . Both compounds have shown excellent activity against gram-positive bacteria, but PD-140248 has a longer half-life and higher bioavailability . This makes PD-140248 potentially more effective in clinical settings where prolonged drug action is desirable .
Other similar compounds include ciprofloxacin and clinafloxacin, which are also quinolone antibiotics. PD-138312 has demonstrated superior activity against certain resistant bacterial strains, highlighting its potential as a more effective treatment option .
Eigenschaften
CAS-Nummer |
107334-06-5 |
|---|---|
Molekularformel |
C19H23FN4O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-19(2,21)10-5-6-23(8-10)17-14(20)7-12-15(25)13(18(26)27)9-24(11-3-4-11)16(12)22-17/h7,9-11H,3-6,8,21H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
WZGKUGHHTACDTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Kanonische SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-(3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 138312 PD-138312 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




